molecular formula C30H46O4 B12636282 [(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate

[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate

Cat. No.: B12636282
M. Wt: 470.7 g/mol
InChI Key: JNKWUMSRMJDJAX-JICZHSRJSA-N
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Description

The compound [(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-11-ene-6,2'-oxane]-16-yl] propanoate is a spirostan-type steroidal saponin derivative characterized by a complex pentacyclic backbone fused with a spiro-linked oxane ring. Key features include:

  • Molecular formula: Likely C₃₀H₄₆O₄ (base structure C₂₇H₄₀O₃ + propanoate group C₃H₆O₂).
  • Stereochemistry: 12 defined stereocenters, critical for biological activity .
  • Functional groups: A propanoate ester at position C16, distinguishing it from hydroxylated analogues .

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate

InChI

InChI=1S/C30H46O4/c1-6-26(31)33-21-10-12-28(4)20(15-21)7-8-22-23(28)11-13-29(5)24(22)16-25-27(29)19(3)30(34-25)14-9-18(2)17-32-30/h11,18-22,24-25,27H,6-10,12-17H2,1-5H3/t18-,19+,20+,21+,22-,24?,25+,27+,28+,29+,30-/m1/s1

InChI Key

JNKWUMSRMJDJAX-JICZHSRJSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3C2=CC[C@]4(C3C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C

Canonical SMILES

CCC(=O)OC1CCC2(C(C1)CCC3C2=CCC4(C3CC5C4C(C6(O5)CCC(CO6)C)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of [(1S,4S,5’R,6R,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2’-oxane]-16-yl] propanoate involves multiple steps, including the formation of the spiro structure and the introduction of the propanoate group. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

[(1S,4S,5’R,6R,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2’-oxane]-16-yl] propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

[(1S,4S,5’R,6R,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2’-oxane]-16-yl] propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(1S,4S,5’R,6R,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2’-oxane]-16-yl] propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Targets / Activities
Target Compound (Propanoate derivative) Propanoate (C16) C₃₀H₄₆O₄ ~478.6* Not yet reported (predicted membrane permeability)
(1S,2S,4S,5'R,7S,8R,9S,12S,13S,14R,16S,18S)-5',7,9,13-Tetramethylspiro[...]-14,16-diol Diols (C14, C16) C₂₇H₄₄O₄ 432.6 NF-kappa-B, STAT3, CYP3A4 inhibition
(1R,2S,4S,5'R,6R,7R,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-Tetramethylspiro[...]-15,16-diol Diols (C15, C16) C₂₇H₄₄O₄ 432.6 Aldo-keto reductase, CB1/CB2 receptors
Timosaponin AIII Glycosyl group (C3) C₃₉H₆₂O₁₂ 753.9 Anti-inflammatory, neuroprotective
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-5',7,9,13-Tetramethylspiro[...]-15,16-diol Diols (C15, C16) C₂₇H₄₂O₄ 430.6 Unreported (structural similarity to )

*Calculated based on and propanoate addition.

Table 2: Physicochemical Properties

Property Target Compound (Propanoate) Diol Analogue Timosaponin AIII
XLogP3 ~6.2 (predicted) 5.5 1.2
TPSA (Ų) ~58.9* 58.9 197.3
Hydrogen Bond Donors 0 (ester) 2 8 (glycosyl OH groups)
Water Solubility Low Moderate High (due to glycosylation)

*Topological polar surface area retained from backbone; ester group minimally affects TPSA .

Mechanistic and Pharmacological Insights

  • Propanoate vs. However, this may reduce solubility and require prodrug strategies for delivery.
  • Biological Targets: Diol analogues (e.g., ) show affinity for nuclear receptors (NF-kappa-B) and enzymes (CYP3A4), while the propanoate derivative’s ester group may redirect activity toward esterase-sensitive pathways or hydrophobic binding pockets.
  • Timosaponin AIII Comparison: The glycosylated derivative (Timosaponin AIII) exhibits marked anti-inflammatory activity due to polar sugar moieties enhancing solubility and target recognition . The propanoate derivative lacks this polarity but may offer metabolic stability.

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